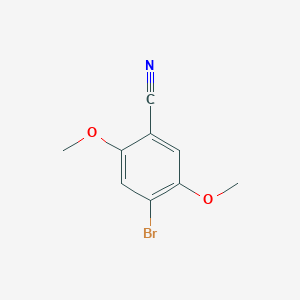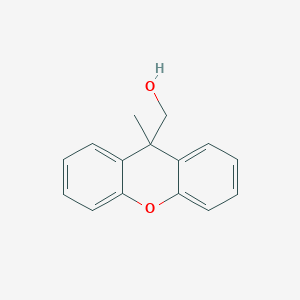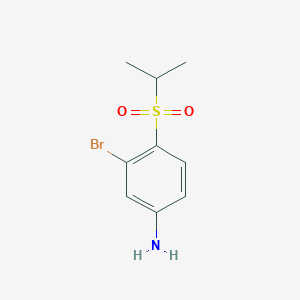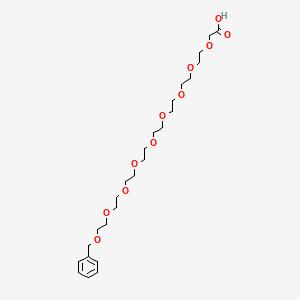![molecular formula C12H15ClO2S B12065131 Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
Hexanoic acid, 6-[(2-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-[(2-chlorophenyl)thio]- is an organic compound with the molecular formula C12H15ClO2S It is a derivative of hexanoic acid, where a 2-chlorophenylthio group is attached to the sixth carbon of the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(2-chlorophenyl)thio]- typically involves the reaction of hexanoic acid with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of hexanoic acid, 6-[(2-chlorophenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product to ensure high purity and yield. Techniques like distillation, crystallization, and chromatography may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[(2-chlorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Hexanoic acid, 6-[(2-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-[(2-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler carboxylic acid without the chlorophenylthio group.
2-Chlorothiophenol: Contains the chlorophenylthio group but lacks the hexanoic acid chain.
Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.
Uniqueness
Hexanoic acid, 6-[(2-chlorophenyl)thio]- is unique due to the presence of both the hexanoic acid chain and the 2-chlorophenylthio group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler related compounds.
Propriétés
Formule moléculaire |
C12H15ClO2S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15) |
Clé InChI |
IOVIFOJNYAMDLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)SCCCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)






![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)



![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
